5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS: 138417-35-3) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a fluorophenyl group at position 5, and a thiol (-SH) group at position 2. Its molecular formula is C₉H₈FN₃S, with a molecular weight of 209.24 g/mol . The compound’s structure combines electron-withdrawing (fluorine) and hydrophobic (methyl) groups, which influence its physicochemical properties and reactivity. It serves as a key intermediate in synthesizing derivatives for pharmaceutical and agrochemical applications, particularly in antifungal and enzyme inhibition studies .
Properties
IUPAC Name |
3-(4-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKMKRLELRQWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359606 | |
| Record name | 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138417-35-3 | |
| Record name | 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Yield Optimization
Cyclization is typically performed in the presence of hydrochloric acid (HCl) or sodium hydroxide (NaOH), with reaction times ranging from 4 to 8 hours. Studies show that using 10% aqueous HCl at 80°C for 6 hours achieves a yield of 78–82%. Alkaline conditions (2M NaOH, 70°C, 5 hours) yield slightly lower results (70–75%) but reduce byproduct formation.
Table 1: Traditional Cyclization Parameters
| Parameter | Acidic Conditions | Alkaline Conditions |
|---|---|---|
| Reagent | 10% HCl | 2M NaOH |
| Temperature | 80°C | 70°C |
| Time | 6 hours | 5 hours |
| Yield | 78–82% | 70–75% |
| Key Byproducts | Sulfur oxides | Disulfide derivatives |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a high-efficiency alternative to conventional heating. A study on analogous triazole derivatives demonstrated that microwave conditions (600W, 30 minutes) increased yields to 97% by accelerating reaction kinetics and minimizing decomposition. While direct data for this compound is limited, adapting this method involves irradiating the thiosemicarbazone precursor in a sealed vessel with catalytic HCl.
Advantages Over Conventional Methods
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Improved Purity : Fewer side reactions due to uniform heating.
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Scalability : Compatible with continuous flow systems for industrial production.
Alternative Routes via Arylisothiocyanate Intermediates
A novel approach involves the use of 4-fluorophenylisothiocyanate as a starting material. Reacting this with methyl hydrazinecarboxylate in ethanol forms a thiourea derivative, which undergoes cyclization in the presence of potassium hydroxide. This method bypasses the thiosemicarbazide intermediate, offering a streamlined pathway with a yield of 85–88%.
Critical Reaction Steps :
Purification and Characterization
Crystallization Techniques
Crude products are purified via recrystallization in isopropanol, achieving >99% purity. Slow cooling (0.5°C/min) yields monoclinic crystals suitable for X-ray diffraction analysis.
Spectroscopic Validation
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IR Spectroscopy : Strong absorption at 2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C=N stretch).
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¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 7.25–7.45 (m, 4H, Ar-H), 13.1 (s, 1H, SH).
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Mass Spectrometry : Molecular ion peak at m/z 209.25 (C₉H₈FN₃S).
Comparative Analysis of Synthetic Methods
Table 2: Method Efficiency Comparison
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Traditional Cyclization | 70–82% | 5–6 hours | Moderate |
| Microwave-Assisted | 90–97% | 30 minutes | High |
| Arylisothiocyanate Route | 85–88% | 3 hours | Moderate |
The microwave-assisted method offers the highest yield and scalability, making it ideal for industrial applications. However, the traditional route remains valuable for small-scale synthesis due to lower equipment costs .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Cyclization: The triazole ring can be further functionalized through cyclization reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Cyclization: Acidic or basic conditions can be used to promote cyclization reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Substitution: Halogenated derivatives.
Cyclization: Various fused ring systems depending on the reaction conditions.
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity : One of the primary applications of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is its antifungal properties. Research has demonstrated that this compound exhibits significant inhibitory effects against various fungal strains. A study published in the Journal of Medicinal Chemistry reported that derivatives of triazole compounds show potential as antifungal agents due to their ability to disrupt fungal cell membrane integrity .
Case Study : In a clinical trial involving patients with systemic fungal infections, a derivative of this compound was administered alongside conventional antifungal therapies. Results indicated a 30% improvement in treatment efficacy compared to standard treatments alone .
Agricultural Science Applications
Fungicides : The compound is also being explored as a potential fungicide in agriculture. Its mechanism involves inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This property makes it a candidate for developing environmentally friendly agricultural fungicides.
Data Table - Efficacy Against Fungal Strains
Materials Science Applications
Corrosion Inhibitors : Recent studies have indicated that this compound can be used as an effective corrosion inhibitor for metals in acidic environments. The compound forms a protective layer on the metal surface, preventing oxidation.
Case Study : A research project conducted on carbon steel samples exposed to acidic solutions showed that the addition of this triazole compound reduced corrosion rates by over 50% compared to untreated samples .
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl group can enhance binding affinity to certain receptors, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, highlighting differences in substituents, biological activities, and physicochemical properties:
Structural and Functional Insights
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (EWGs) : Fluorine (target compound) and chlorine (Yucasin) enhance stability and binding to enzymes like YUC proteins. However, fluorine’s smaller size improves membrane permeability compared to chlorine .
- Bulkier groups : Adamantyl () and trifluoromethyl () substituents increase steric hindrance, reducing reactivity but improving target specificity .
- Schiff base derivatives : Compounds with imine linkages (e.g., –14) exhibit improved antimicrobial activity due to enhanced π-π stacking with microbial enzymes .
Antifungal Activity :
- Benzimidazole-triazole hybrids () show superior anticandidal activity compared to the target compound, likely due to synergistic effects between benzimidazole and triazole moieties .
Physicochemical Properties :
- Solubility : Pyridinyl derivatives () are more water-soluble than phenyl-substituted analogs due to hydrogen-bonding capabilities .
- Lipophilicity : Methyl and fluorophenyl groups in the target compound increase logP (2.1) compared to Yucasin (logP: 1.8), enhancing cell membrane penetration .
Synthetic Flexibility :
- The target compound’s thiol group enables facile alkylation (e.g., with benzyl chlorides in ) or Schiff base formation (e.g., –14), making it a versatile scaffold .
Contradictions and Limitations
- Anticoccidial Activity : While 4,5-diphenyl-1,2,4-triazole-3-thiol () shows strong activity, fluorophenyl/methyl analogs lack reported data in this area, suggesting substituent-dependent efficacy .
- Enzyme Inhibition : Yucasin (chlorophenyl) and the target compound (fluorophenyl) both inhibit YUC proteins, but fluorine’s electronegativity may reduce binding affinity compared to chlorine .
Biological Activity
5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS No. 138417-35-3) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The chemical structure of this compound is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈FN₃S |
| Molecular Weight | 209.24 g/mol |
| CAS Number | 138417-35-3 |
| MDL Number | MFCD01940414 |
| Solubility | 0.413 mg/ml |
| Hazard Classification | Irritant |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The compound exhibited a selective cytotoxic profile, particularly against melanoma cells, suggesting its potential as an anticancer agent .
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of synthesized triazole derivatives on cancer cell lines using the MTT assay. Among the tested compounds, those with modifications at the 4-position of the triazole ring showed enhanced activity against melanoma cells. The most promising candidates were identified for further development as antimetastatic agents .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively studied. In particular, derivatives of this compound demonstrated notable antibacterial activity against Gram-negative bacteria such as E. coli, while showing limited efficacy against fungal strains .
Table: Antibacterial Activity of Triazole Derivatives
| Compound | Activity Against E. coli | Activity Against P. aeruginosa |
|---|---|---|
| 5-(4-Fluorophenyl)-4-methyl... | Moderate | Low |
| Other synthesized derivatives | Varies | Varies |
The biological activity of this compound is believed to be mediated through various mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and migration.
- Interaction with Cellular Targets : The presence of the thiol group allows for interactions with cellular thiols, potentially disrupting redox balance and inducing apoptosis in cancer cells.
- Selective Targeting : Its structural modifications enhance selectivity towards cancer cells while minimizing effects on normal cells.
Future Directions
Given its promising biological activities, further research is warranted to explore the therapeutic potential of this compound in clinical settings. Potential areas for future studies include:
- In vivo Efficacy Studies : Assessing the compound's effectiveness in animal models to evaluate its therapeutic window and safety profile.
- Mechanistic Studies : Investigating the precise molecular mechanisms underlying its anticancer and antimicrobial activities.
- Formulation Development : Exploring suitable formulations for enhanced bioavailability and targeted delivery.
Q & A
Q. What are the standard synthetic protocols for 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves a multi-step process:
- Step 1 : Formation of a hydrazinecarbothioamide intermediate (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) under basic conditions.
- Step 2 : Cyclization to form the triazole-thiol core.
- Step 3 : Alkylation or derivatization using reagents like phenacyl bromide or iodobutane to introduce substituents . Purification often employs recrystallization or column chromatography.
Q. Which spectroscopic techniques are critical for structural confirmation?
- ¹H-NMR and LC-MS : To verify molecular weight and substituent positions.
- Elemental analysis : Validates empirical formula accuracy.
- IR spectroscopy : Confirms functional groups (e.g., C=S stretch at ~1200 cm⁻¹) .
Q. How is purity assessed during synthesis?
- Chromatography : HPLC or TLC to monitor reaction progress.
- Melting point analysis : Sharp melting ranges indicate high purity.
- Mass spectrometry : Detects trace impurities via fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized for alkylation to improve yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Catalysts : Use phase-transfer catalysts like TBAB for biphasic reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) and improves yield by 15–20% compared to traditional reflux .
Q. What computational methods predict biological activity and pharmacokinetics?
- Molecular docking : Evaluates binding affinity to target proteins (e.g., antifungal CYP51).
- ADME analysis : Predicts absorption, distribution, and toxicity using tools like SwissADME.
- PASS Online : Estimates pharmacological potential (e.g., antimicrobial probability scores) .
Q. How to resolve discrepancies in biological activity data across derivatives?
- Structural-activity relationships (SAR) : Compare substituent effects (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) on bioactivity.
- In vitro validation : Use standardized assays (e.g., MIC for antimicrobial activity) to reconcile computational predictions .
Q. What strategies enhance solubility and bioavailability of triazole-thiol derivatives?
- Mannich base formation : Introduces hydrophilic groups (e.g., -NHCH₂COOH).
- S-alkylation with polar moieties : Attach PEG chains or sugar derivatives.
- Salt formation : Convert thiol to sodium or potassium salts for improved aqueous solubility .
Q. How to design derivatives for targeted antimicrobial activity?
- Bioisosteric replacement : Substitute fluorine with chlorine or trifluoromethyl groups to enhance membrane penetration.
- Heterocyclic hybridization : Fuse with thiophene or pyrrole rings to broaden activity spectra .
Methodological Challenges & Data Analysis
Q. What in vitro assays are suitable for evaluating antifungal activity?
Q. How to address stability issues under varying pH and temperature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
